molecular formula C14H25N5O3S B2742269 N-(tert-butyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide CAS No. 2034402-50-9

N-(tert-butyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide

Cat. No. B2742269
CAS RN: 2034402-50-9
M. Wt: 343.45
InChI Key: NJRXFEABEPNJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C14H25N5O3S and its molecular weight is 343.45. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, closely related to the subject compound, have been highlighted as versatile intermediates for the asymmetric synthesis of amines. These imines are prepared in high yields and serve as powerful chiral directing groups. They facilitate the synthesis of a wide array of highly enantioenriched amines, demonstrating their significant role in asymmetric catalysis and the synthesis of chiral compounds (Ellman, Owens, & Tang, 2002).

Heterocyclic Compound Synthesis

The chemical versatility of N-(tert-butyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide derivatives enables the synthesis of heterocyclic compounds. For instance, reactions involving tert-butyl phenylazocarboxylates, which share structural similarities, facilitate nucleophilic substitutions and radical reactions, leading to the generation of a wide range of heterocyclic structures. This demonstrates the compound's utility in the synthesis of complex organic molecules (Jasch, Höfling, & Heinrich, 2012).

Organocatalysis

Chiral sulfinamides, similar in function to our compound of interest, have been extensively used as highly enantioselective organocatalysts in asymmetric synthesis. The tert-butanesulfinamide variant acts as a chiral ammonia equivalent, reacting with aldehydes and ketones to produce tertbutanesulfinyl imines. These imines are key intermediates in creating compounds with high stereoselectivity, showcasing the compound's contribution to the field of organocatalysis and the synthesis of enantiopure compounds (Dinér, Sadhukhan, & Blomkvist, 2014).

Synthesis of Protected Amino Alcohols

Research has also extended into the synthesis of protected 1,2-amino alcohols using tert-butanesulfinyl aldimines and ketimines, showcasing the compound's role in the efficient synthesis of these valuable intermediates. This process highlights the compound's utility in producing functionalized amines, which are crucial for various chemical syntheses and applications (Tang, Volkman, & Ellman, 2001).

properties

IUPAC Name

N-tert-butyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O3S/c1-14(2,3)16-13(20)18-6-5-7-19(9-8-18)23(21,22)12-10-15-17(4)11-12/h10-11H,5-9H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRXFEABEPNJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide

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